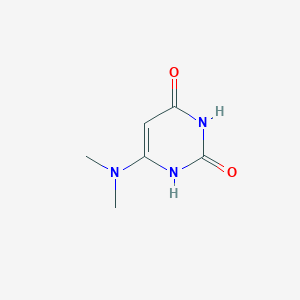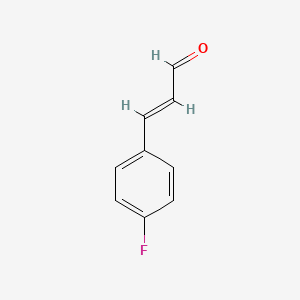
2-Chloro-1-(3,4-difluorophenyl)ethanol
概要
説明
2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes . The compound’s unique structure, featuring both chloro and difluorophenyl groups, contributes to its reactivity and utility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved through both chemical and biocatalytic methods. A common chemical approach involves the use of oxazaborolidine as a reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide . The reaction is usually carried out in toluene as a solvent.
Industrial Production Methods
In industrial settings, biocatalytic methods are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with excellent stereoselectivity. For instance, the ketoreductase ChKRED20 has been used to catalyze the reduction of the ketone precursor to yield enantiopure this compound with high efficiency .
化学反応の分析
Types of Reactions
2-Chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using biocatalytic methods.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxazaborolidine: Used in chemical reduction reactions.
Ketoreductases (KREDs): Employed in biocatalytic reductions.
Borane dimethylsulfide: Utilized in the formation of reducing agents.
Major Products
The primary product of interest from these reactions is enantiopure this compound, which is a key intermediate in the synthesis of ticagrelor .
科学的研究の応用
2-Chloro-1-(3,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various enzymes and biological pathways.
Medicine: Integral in the production of ticagrelor, a drug used to prevent blood clots.
作用機序
The mechanism of action of 2-Chloro-1-(3,4-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. The compound undergoes biocatalytic reduction to form the chiral alcohol, which then participates in further chemical transformations to produce the final drug. The molecular targets and pathways involved in these processes include various enzymes such as ketoreductases, which facilitate the reduction reactions with high stereoselectivity .
類似化合物との比較
Similar Compounds
2-Chloro-1-(2’,4’-dichlorophenyl)ethanol: Used in the synthesis of ticonazole, an antifungal agent.
2-Chloro-1-phenylethanol: Utilized in the production of mirabegron, a β-3 adrenergic receptor agonist.
Uniqueness
2-Chloro-1-(3,4-difluorophenyl)ethanol is unique due to its specific application in the synthesis of ticagrelor, a crucial medication for preventing blood clots. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in pharmaceutical manufacturing .
特性
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259298 | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-97-1 | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)
![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)





